molecular formula C12H13BrO3 B13650152 Methyl 4-(2-bromo-3-oxobutyl)benzoate

Methyl 4-(2-bromo-3-oxobutyl)benzoate

Cat. No.: B13650152
M. Wt: 285.13 g/mol
InChI Key: CRPLLXGWIREWJZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-3-oxobutyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester group and a brominated oxobutyl side chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-3-oxobutyl)benzoate typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-oxobutyl)benzoic acid methyl ester using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of the precursor compound, followed by bromination and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-3-oxobutyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxobutyl side chain can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the oxobutyl side chain can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

Methyl 4-(2-bromo-3-oxobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-3-oxobutyl)benzoate involves its interaction with various molecular targets. The bromine atom and the carbonyl group in the oxobutyl side chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the carbonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-bromo-3-oxobutyl)benzoate is unique due to the presence of both a bromine atom and a carbonyl group in the oxobutyl side chain. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 4-(2-bromo-3-oxobutyl)benzoate

InChI

InChI=1S/C12H13BrO3/c1-8(14)11(13)7-9-3-5-10(6-4-9)12(15)16-2/h3-6,11H,7H2,1-2H3

InChI Key

CRPLLXGWIREWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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